molecular formula C12H16BIO2 B1312233 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 408492-28-4

2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1312233
M. Wt: 329.97 g/mol
InChI Key: HSHFNMSHDHAHDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound that is not widely documented. However, it appears to be related to 3-Iodophenol1 and 2-hydroxy-2-(3-iodophenyl)acetic acid2, which are aromatic organic compounds12.



Synthesis Analysis

The synthesis of similar compounds has been documented. For instance, 3-Iodophenol can be prepared by oxidative decarboxylation of 3-iodobenzoic acid1. A catalytic protodeboronation of pinacol boronic esters has also been reported3. However, the specific synthesis process for “2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is not readily available in the literature.



Molecular Structure Analysis

The molecular structure of this compound is not explicitly available. However, related compounds such as 3-Iodophenyl isocyanate and 3-Iodophenyl isothiocyanate have been studied45. These compounds have similar iodophenyl groups, which may provide some insight into the structure of “2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”.



Chemical Reactions Analysis

The specific chemical reactions involving “2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” are not documented in the available literature.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” are not readily available. However, related compounds such as 2-hydroxy-2-(3-iodophenyl)acetic acid and 3-Iodophenyl acetate have been characterized72.


Scientific Research Applications

Synthesis of Ortho-Modified Derivatives

Research by Spencer et al. (2002) describes the synthesis of derivatives like 2-mercapto- and 2-piperazino-(methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes and explores their inhibitory activity against serine proteases including thrombin. These derivatives showcase the compound's utility in creating biologically relevant molecules with potential therapeutic applications Spencer et al., 2002.

Development of Novel Stilbenes and Polyenes

Das et al. (2015) report on the synthesis of pinacolylboronate-substituted stilbenes and their application in creating boron-capped polyenes. These compounds are investigated for their potential in new material development for technologies such as Liquid Crystal Displays (LCDs) and as therapeutics for neurodegenerative diseases, highlighting the compound's role in materials science and medicinal chemistry Das et al., 2015.

Precision Polymerization

Yokozawa et al. (2011) examined the polymerization of a related compound to yield poly(3-hexylthiophene) with almost perfect head-to-tail regioregularity, demonstrating the compound's significance in precision polymer synthesis. This study contributes to the development of high-quality polymers for electronic applications Yokozawa et al., 2011.

Synthesis of Boronic Esters

Research into the synthesis of benzyloxycyanophenylboronic esters by El Bialy et al. (2011) shows the utility of this compound in the creation of boronic esters, which are pivotal in cross-coupling reactions, further emphasizing its role in advanced organic synthesis El Bialy et al., 2011.

Electrochemical Studies

Tanigawa et al. (2016) explored the electrochemical properties and reactions of sulfur-containing organoboron compounds, including derivatives of 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This study highlights the compound's relevance in electrochemistry and its potential in developing novel electrochemical reactions Tanigawa et al., 2016.

Safety And Hazards

The safety data and hazards associated with “2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” are not documented in the available literature. However, safety data sheets for related compounds such as 3-Iodophenyl isocyanate and 3-Iodophenyl isothiocyanate provide information on potential hazards, precautionary measures, and first-aid measures45.


Future Directions

The future directions for the study and application of “2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” are not explicitly mentioned in the available literature. However, related compounds such as 2-Fluoro-3-iodophenylboronic acid and 6-Bromo-2-fluoro-3-iodophenylboronic acid are being studied for their potential applications89.


properties

IUPAC Name

2-(3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BIO2/c1-11(2)12(3,4)16-13(15-11)9-6-5-7-10(14)8-9/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHFNMSHDHAHDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10462094
Record name 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10462094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

408492-28-4
Record name 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10462094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Iodophenylboronic acid pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 3
Reactant of Route 3
2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 4
Reactant of Route 4
2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 5
Reactant of Route 5
2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
Reactant of Route 6
2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Citations

For This Compound
2
Citations
D Qiu, L Jin, Z Zheng, H Meng, F Mo… - The Journal of …, 2013 - ACS Publications
A metal-free borylation process based on Sandmeyer-type transformation using arylamines derivatives as the substrates has been developed. Through optimization of the reaction …
Number of citations: 143 pubs.acs.org
Y He, B Han, S Zhu - Organometallics, 2021 - ACS Publications
A terminal-selective migratory hydroarylation of unactivated olefins has been developed though a NiH-catalyzed alkene isomerization–hydroarylation relay process. This sp 3 C–H …
Number of citations: 11 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.